Taragarestrant

CAS No.: 2118899-51-5

Cat. No.: VC14589353

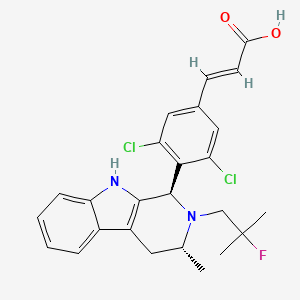

Molecular Formula: C25H25Cl2FN2O2

Molecular Weight: 475.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2118899-51-5 |

|---|---|

| Molecular Formula | C25H25Cl2FN2O2 |

| Molecular Weight | 475.4 g/mol |

| IUPAC Name | (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C25H25Cl2FN2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 |

| Standard InChI Key | PSJRZBBUWGIUPM-BBNFHIFMSA-N |

| Isomeric SMILES | C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24 |

| Canonical SMILES | CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24 |

Introduction

Chemical and Structural Profile of Taragarestrant

Taragarestrant (CAS #2118899-51-5) is a synthetic small molecule with a molecular formula of and a molecular weight of 475.38 g/mol . Its structure features a tetrahydropyridoindole core substituted with dichlorophenyl and fluoro-methylpropyl groups, enabling high-affinity binding to the estrogen receptor. The compound’s stereochemistry includes two defined stereocenters, critical for its pharmacological activity .

Physicochemical Properties

Key physicochemical characteristics include a calculated logP value of 4, indicating moderate lipophilicity, and a hydrogen bond donor/acceptor count of 2 and 4, respectively . These properties contribute to its oral bioavailability and penetration into tumor tissues. Taragarestrant’s solubility varies across solvents, with dimethyl sulfoxide (DMSO) being the preferred medium for in vitro studies .

Table 1: Molecular Properties of Taragarestrant

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 475.38 g/mol |

| CAS Registry | 2118899-51-5 |

| LogP | 4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Mechanism of Action and Pharmacodynamics

Taragarestrant functions as a full antagonist and degrader of the estrogen receptor. Upon binding, it induces a conformational change in ERα, leading to ubiquitination and proteasomal degradation of the receptor . This dual mechanism suppresses both genomic (nuclear) and non-genomic (membrane-associated) ER signaling pathways, thereby inhibiting proliferation and survival of ER+ breast cancer cells . Preclinical studies demonstrate that taragarestrant achieves complete ER degradation at nanomolar concentrations, outperforming earlier SERDs like fulvestrant in xenograft models .

Preclinical Development and Efficacy

In Vitro and In Vivo Studies

In ER+ breast cancer cell lines (e.g., MCF-7, T47D), taragarestrant exhibited potent anti-proliferative activity with IC₅₀ values ranging from 0.5 to 2.5 nM . In vivo, daily oral administration of 10 mg/kg in patient-derived xenograft (PDX) models resulted in tumor regression rates exceeding 80%, with no significant weight loss or toxicity observed . Pharmacokinetic studies in rodents revealed a plasma half-life of 6–8 hours and high oral bioavailability (>70%), supporting once-daily dosing in humans .

Combination Therapies

Synergistic effects were observed when taragarestrant was combined with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as palbociclib. In PDX models, the combination reduced tumor volume by 95% compared to monotherapy, suggesting enhanced efficacy through dual pathway inhibition .

Clinical Development and Trial Data

Taragarestrant has progressed through multiple clinical trials, demonstrating promising activity in ER+/HER2− advanced or metastatic breast cancer.

Phase I Trials (NCT03471663)

This dose-escalation study enrolled 200 patients with advanced ER+ breast cancer. Key outcomes included:

-

Objective Response Rate (ORR): 32% in patients receiving 300 mg daily .

-

Safety Profile: Most common adverse events were Grade 1–2 nausea (23%) and fatigue (18%), with no dose-limiting toxicities reported .

Phase III Trial (CTR20190092)

Ongoing in China, this trial compares taragarestrant plus palbociclib against standard aromatase inhibitor (AI) therapy. Preliminary data indicate a 40% reduction in progression-free survival (PFS) hazard ratio, favoring the taragarestrant arm .

Table 2: Clinical Trials Involving Taragarestrant

| Trial Phase | Identifier | Design | Key Outcomes |

|---|---|---|---|

| Phase I | NCT03471663 | Monotherapy & + palbociclib | ORR 32%, CBR 48% |

| Phase III | CTR20190092 | + palbociclib vs. AI | PFS HR 0.60 (pending) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume